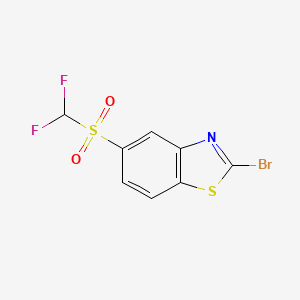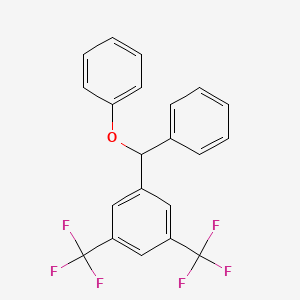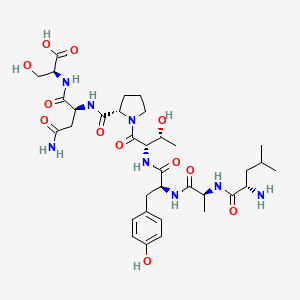![molecular formula C52H32 B15167499 2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene]) CAS No. 874099-75-9](/img/structure/B15167499.png)
2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethene-1,2-diyl)di(9,9’-spirobi[fluorene]) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a spirobi[fluorene] core, which is a rigid, planar structure that contributes to its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)di(9,9’-spirobi[fluorene]) typically involves the coupling of fluorene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)di(9,9’-spirobi[fluorene]) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced fluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced into the fluorene rings using reagents such as nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with
Properties
CAS No. |
874099-75-9 |
|---|---|
Molecular Formula |
C52H32 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
2-[2-(9,9'-spirobi[fluorene]-2-yl)ethenyl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C52H32/c1-7-19-43-35(13-1)36-14-2-8-20-44(36)51(43)47-23-11-5-17-39(47)41-29-27-33(31-49(41)51)25-26-34-28-30-42-40-18-6-12-24-48(40)52(50(42)32-34)45-21-9-3-15-37(45)38-16-4-10-22-46(38)52/h1-32H |
InChI Key |
QYWWVQLJMHCRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C=CC7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)


![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)

![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B15167498.png)

